

Part 1: Foundational Strategy - An Integrated Approach to Off-Target Profiling

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Compound of Interest

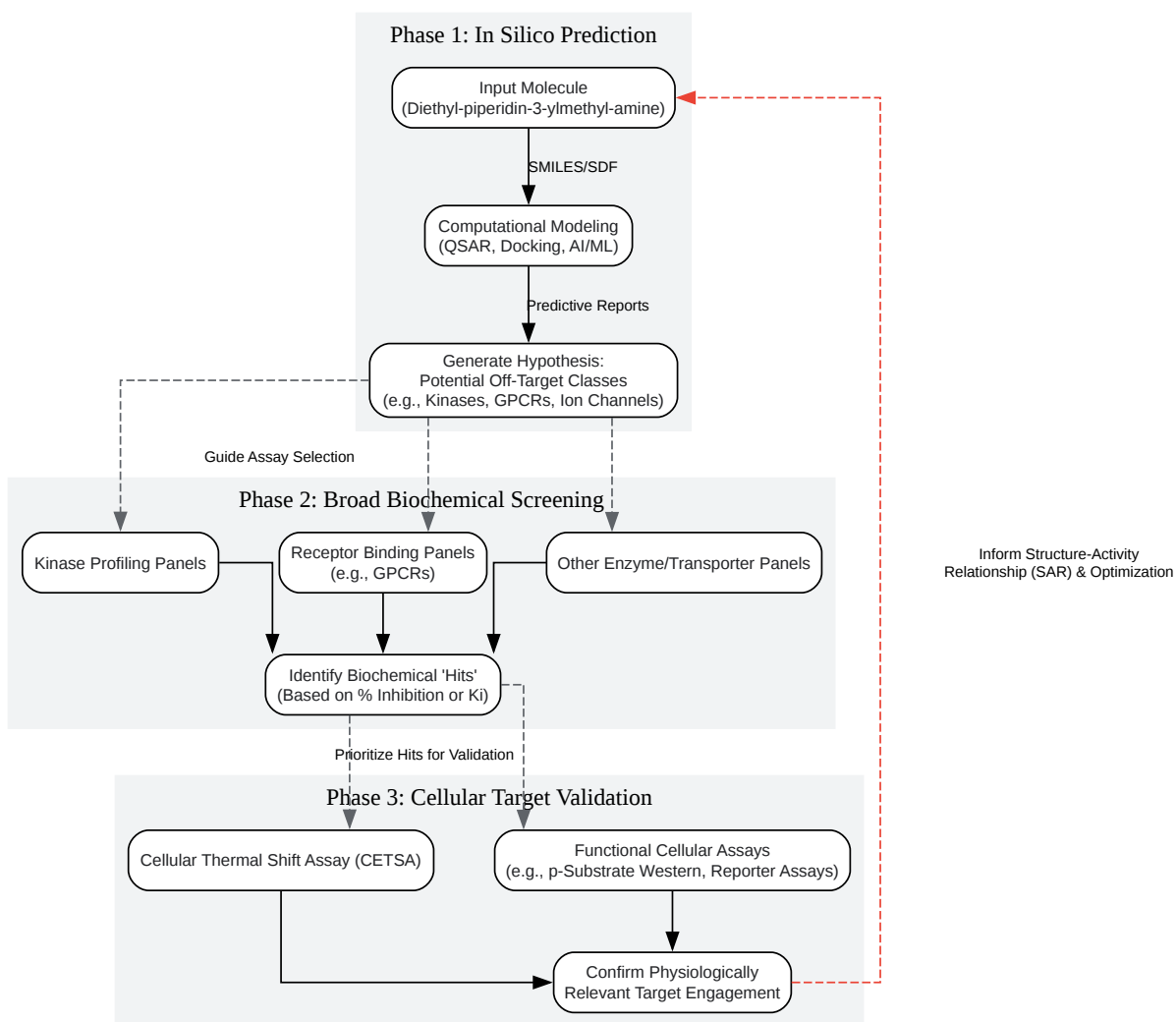
Compound Name: *Diethyl-piperidin-3-ylmethyl-amine*

CAS No.: *100158-78-9*

Cat. No.: *B1308994*

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A robust investigation into off-target effects is not a linear process but an iterative cycle of prediction, broad screening, and cellular validation. This integrated workflow ensures that resources are used efficiently, with each stage informing the next. Computational methods first generate a landscape of probable interactions, which is then empirically tested using high-throughput biochemical assays. Finally, the most significant biochemical "hits" are verified for true cellular engagement, confirming their physiological relevance.



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Caption: Integrated workflow for off-target identification and validation.

Part 2: In Silico Profiling - Hypothesis Generation

Before committing to expensive and time-consuming wet-lab experiments, computational toxicology and pharmacology models offer a powerful first pass.[5][6] These tools leverage vast databases of chemical structures and biological activity to predict potential liabilities.[5][7]

Rationale: The goal of in silico analysis is to narrow the field of potential off-targets from thousands to a manageable number of high-probability candidates. This is achieved by comparing the structure of **Diethyl-piperidin-3-ylmethyl-amine** to known ligands for various targets. Modern tools use a combination of quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based approaches to predict binding affinities and potential toxicities.[6][7][8]

Comparative Platforms:

Platform/Service	Approach	Key Outputs	Strengths
Instem Predict™	Integrates predictive technology with expert review of a large toxicity database.[5]	Regulator-ready toxicology assessment reports across major endpoints.[5]	Expert-led, comprehensive, reduces manual literature review.[5]
Schrödinger Predictive Toxicology	Physics-based computational models combined with AI/ML.[6]	Predicted binding affinities, all-atom 3D poses, liability reports.[6]	Enables rational design to mitigate liabilities, screens virtual compounds.[6]
Deep-PK / ToxiM	Deep learning (Graph Neural Networks) and chemoinformatics.[7][8]	Predictions for dozens of ADMET properties, toxicity, solubility, permeability.[7][8]	Open-access web servers, provides molecular optimization suggestions.[8]

Based on these predictive outputs, a focused experimental screening plan can be designed, prioritizing assays for target classes (e.g., specific kinase families, GPCRs) where the molecule is flagged with a high probability of interaction.

Part 3: Biochemical Screening - Broad Interrogation of Target Space

Biochemical assays provide the first empirical evidence of a direct interaction between the compound and a purified protein target (e.g., enzyme, receptor). Running the compound against large panels of targets is the most effective way to uncover unanticipated interactions. [\[9\]](#)

Kinase Profiling

Given that the piperidine scaffold is a common feature in kinase inhibitors, comprehensive kinome screening is essential.[\[1\]](#) Dysregulation of kinase activity is implicated in numerous diseases, making kinases a frequent source of both therapeutic targets and off-target liabilities. [\[10\]](#)[\[11\]](#)

Methodology Comparison:

Assay Technology	Principle	Advantages	Disadvantages
Radiometric Assays (³³ P-ATP)	Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[10]	Gold standard, highly sensitive, works without known phosphorylation sites. [10]	Requires handling of radioactive materials, labor-intensive, low throughput.[10]
Mobility Shift Assay (MSA)	Microfluidic electrophoretic separation of a fluorescently labeled substrate from its phosphorylated product.[12]	Direct measurement, high-quality data, suitable for HTS.[12]	Requires fluorescently labeled substrates.
TR-FRET (e.g., HTRF®)	Proximity-based assay where energy transfer occurs between a donor and acceptor on binding partners.[10]	Homogeneous (no-wash), high throughput, sensitive.	Prone to compound interference (autofluorescence, quenchers).[13]
Continuous (Kinetic) Assays	Real-time monitoring of enzyme activity, generating a full progress curve.[14]	Provides deeper mechanistic insights (e.g., time-dependent inhibition), avoids endpoint assumptions, highly accurate.[14]	May be lower throughput than single-point assays.

Hypothetical Data Presentation: Kinase Selectivity Panel

 Compound: **Diethyl-piperidin-3-ylmethyl-amine @ 1 μM**

Kinase Target	Family	% Inhibition
AKT1	AGC	8%
CDK2	CMGC	12%
FLT3	RTK	92%
c-KIT	RTK	78%
EGFR	RTK	5%
PKA	AGC	<5%
SRC	TK	35%
VEGFR2	RTK	89%

Interpretation: The hypothetical data identifies potent activity against the receptor tyrosine kinases (RTKs) FLT3, c-KIT, and VEGFR2. This pattern is common for certain classes of kinase inhibitors and immediately flags potential for both polypharmacology and specific off-target toxicities, such as myelosuppression (via c-KIT inhibition).[15]

Receptor Binding Assays

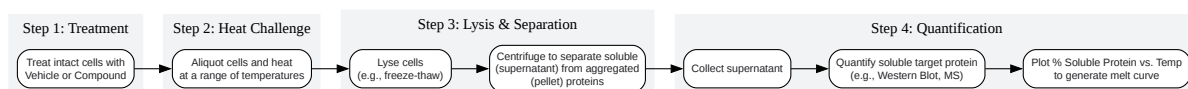
The piperidine core is also a classic scaffold for GPCR ligands.[1] Therefore, screening against a panel of common GPCRs, ion channels, and transporters is a necessary step to identify potential CNS-related or other systemic off-target effects.[3]

Workflow: A typical workflow involves competitive binding assays where **Diethyl-piperidin-3-ylmethyl-amine** competes with a known radiolabeled or fluorescent ligand for binding to a specific receptor, often expressed in cell membranes.[16][17][18] A reduction in the labeled ligand's signal indicates that the test compound is binding to the receptor. A variety of platforms, including traditional filtration assays, Scintillation Proximity Assays (SPA), and fluorescence-based methods, can be employed.[13][16][18]

Part 4: Cellular Target Engagement - Confirming Physiological Relevance

A positive result in a biochemical assay is not definitive proof of an off-target liability. The compound must be able to enter a cell, engage the target in its native environment, and exert a functional effect. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for unequivocally demonstrating direct target engagement within intact cells.[19][20][21]

Principle of CETSA: The binding of a ligand (your compound) to its target protein confers thermal stability.[20] When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. By quantifying the amount of soluble protein at various temperatures, a "melting curve" can be generated. A shift in this curve in the presence of the compound is direct evidence of binding.[19][22][23]



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Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[19]

Detailed Experimental Protocol: CETSA by Western Blot

This protocol is designed to validate the engagement of a putative off-target kinase (e.g., FLT3) identified during biochemical screening.

1. Cell Culture and Treatment: a. Culture a human cell line endogenously expressing the target protein (e.g., MV4-11 cells for FLT3) in appropriate media. b. Seed cells to achieve 70-80% confluency on the day of the experiment. c. Treat cells with **Diethyl-piperidin-3-ylmethylamine** at a desired concentration (e.g., 10x the biochemical IC50) or with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in culture media.[24]

2. Heat Challenge: a. Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Use a thermal cycler to heat the aliquots to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for

3 minutes, followed by a 3-minute incubation at room temperature.[19] Include an unheated control.

3. Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[19] b. To separate the soluble fraction from the precipitated aggregates, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[19][24]

4. Protein Analysis: a. Carefully collect the supernatant, which contains the soluble proteins. b. Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.[19] c. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. d. Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane. e. Probe the membrane using a primary antibody specific to the target protein (e.g., anti-FLT3) and a loading control (e.g., anti-Actin or GAPDH). f. Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[19]

5. Data Analysis: a. Quantify the band intensities for the target protein at each temperature point. b. Normalize the intensity of each band to the unheated control sample for both the vehicle and compound-treated groups. c. Plot the normalized soluble protein fraction against temperature to generate thermal melt curves. A rightward shift in the curve for the compound-treated sample relative to the vehicle control indicates target stabilization and confirms cellular engagement.

Conclusion

The investigation of off-target effects is a cornerstone of modern drug discovery. For a novel molecule like **Diethyl-piperidin-3-ylmethyl-amine**, a systematic and multi-faceted approach is essential to build a comprehensive safety and selectivity profile. By beginning with predictive in silico models, progressing to broad biochemical profiling, and culminating in definitive cellular target engagement assays like CETSA, researchers can confidently identify and validate off-target interactions. This integrated strategy not only de-risks the development program by flagging potential liabilities early but also provides invaluable insights into the molecule's mechanism of action, paving the way for rational optimization and the ultimate development of a safer, more effective therapeutic.

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